

A Comprehensive Scientific Review of 4-MethylNicotinic Acid

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Compound of Interest

Compound Name: **4-MethylNicotinic acid**

Cat. No.: **B1296157**

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Abstract

4-MethylNicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). While not as extensively studied as its parent compound, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting respiratory and inflammatory diseases.^[1] This technical guide provides a comprehensive review of the available scientific literature on **4-MethylNicotinic acid**, consolidating data on its chemical and physical properties, synthesis protocols, and known biological roles. Due to the limited direct research on its specific pharmacological activity, this review also explores potential signaling pathways inferred from the well-documented mechanisms of nicotinic acid and other nicotinic compounds. This paper aims to serve as a foundational resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental procedures, and visualizing key processes and pathways.

Chemical and Physical Properties

4-MethylNicotinic acid is a white to tan crystalline powder.^[2] Its fundamental chemical and physical properties are summarized from various chemical databases and supplier information.

Chemical Identifiers and Molecular Properties

The primary identifiers and molecular characteristics of **4-MethylNicotinic acid** are presented below.

Property	Value	Source(s)
IUPAC Name	4-methylpyridine-3-carboxylic acid	[3]
Synonyms	4-Picolinic acid, 4-Methyl-3-pyridinecarboxylic acid	[1][3]
CAS Number	3222-50-2	[3]
Molecular Formula	C7H7NO2	[3][4]
Molecular Weight	137.14 g/mol	[3][4]
Canonical SMILES	CC1=C(C=NC=C1)C(=O)O	[3]
InChIKey	ZKUZSTXNVMIDCY-UHFFFAOYSA-N	[3]

Physicochemical Data

This table summarizes the key physicochemical data for **4-Methylnicotinic acid**. Predicted values are noted where applicable.

Property	Value	Source(s)
Appearance	White to tan crystalline powder	[2]
Melting Point	215-217 °C / 217-221 °C	[2][4]
Boiling Point	304.1 ± 22.0 °C (Predicted)	[2]
Density	1.230 ± 0.06 g/cm³ (Predicted)	[2]
pKa	1.67 ± 0.25 (Predicted)	[2]
Storage Temperature	Room Temperature, Inert Atmosphere	[2]

Spectroscopic Data

Key spectroscopic data for the characterization of **4-Methylnicotinic acid** are provided.[4]

Spectrum Type	Peaks	Source(s)
IR (KBr, cm^{-1})	2423 (O-H stretch), 1721 (C=O stretch)	[4]
^1H NMR (DMSO-d6)	δ 11.9 (s, 1H, COOH), 9.00 (s, 1H, pyridine H), 8.72 (d, 1H, pyridine H), 7.67 (d, 1H, pyridine H), 2.67 (s, 3H, CH3)	[4]
^{13}C NMR (DMSO-d6)	δ 179.7 (COOH), 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine C), 21.4 (CH3)	[4]
MS (ESI)	m/z 138.1 $[\text{M} + \text{H}]^+$, 136.1 $[\text{M} - \text{H}]^-$	[4]

Synthesis Protocol

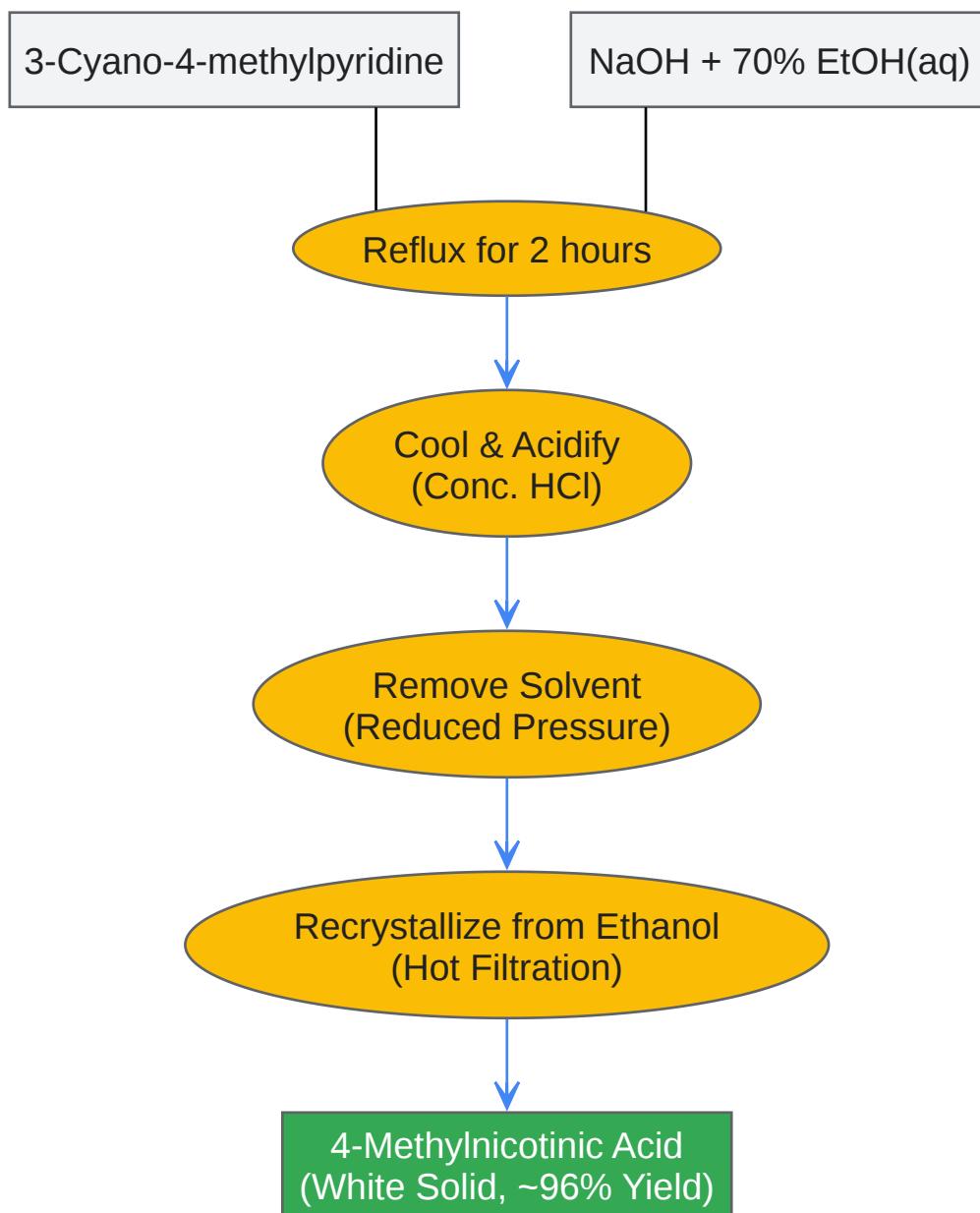
The most commonly cited method for the synthesis of **4-Methylnicotinic acid** is the hydrolysis of 3-cyano-4-methylpyridine.

Experimental Protocol: Hydrolysis of 3-Cyano-4-methylpyridine

This protocol is adapted from a general procedure described in the literature.[2][4]

- Reaction Setup: To a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and a 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).
- Reflux: Stir the reaction mixture under reflux conditions for 2 hours.
- Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (4.06 L) dropwise to acidify the mixture.
- Solvent Removal: Remove the solvent under reduced pressure, which will yield a white solid product.
- Purification: Add ethanol (10 L) to the residue and heat to reflux for 10 minutes.

- Isolation: Perform a hot filtration. Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield 4-methylpyridine-3-carboxylic acid as a white solid.
- Yield: The reported yield for this procedure is approximately 96% (1.33 kg).[2][4]



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Caption: Workflow for the synthesis of **4-Methylnicotinic acid**.

Biological Activity and Potential Applications

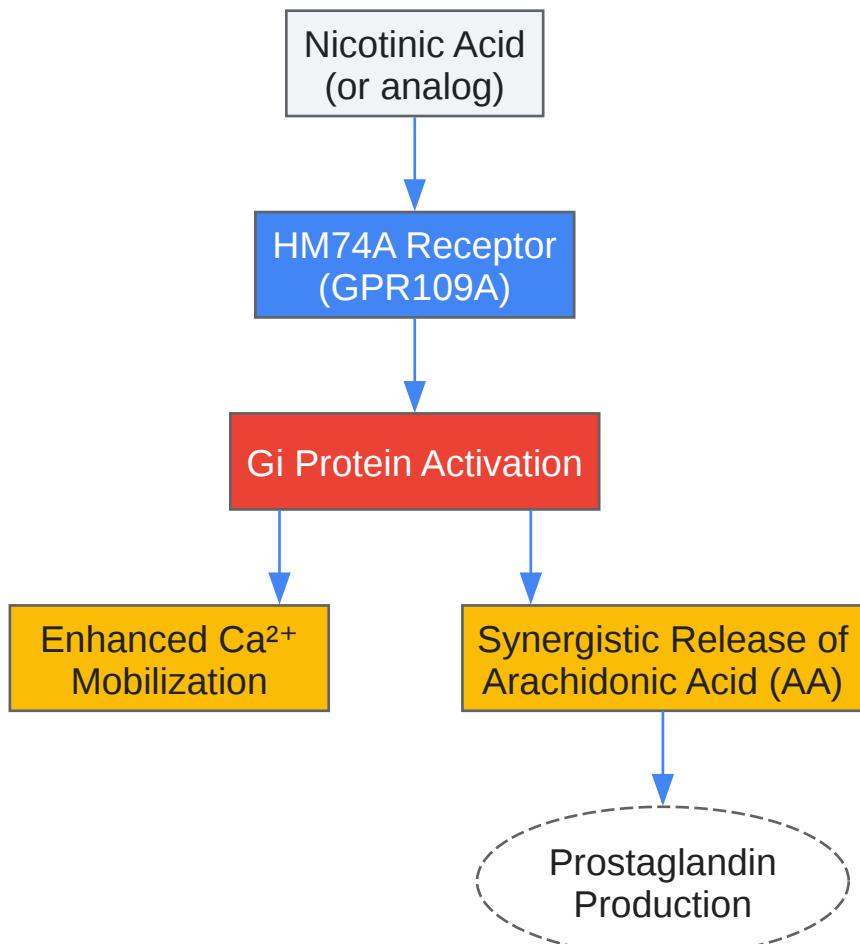
4-MethylNicotinic acid is primarily recognized as a fine chemical and an intermediate for the synthesis of pharmaceuticals.[\[1\]](#) Its documented applications include:

- Pharmaceutical Intermediate: It is used in the synthesis of drugs designed to treat respiratory and inflammatory diseases.[\[1\]](#)
- Biosynthetic Precursor: It can act as a precursor in the biosynthesis of NAD/NADP.[\[1\]](#)
- Research Chemical: It is used for the synthesis of nicotinic acid adenine dinucleotide phosphate (NADP) analogs for research purposes.[\[2\]](#)[\[4\]](#)

Inferred Signaling Pathways

While direct studies on the receptor interactions and signaling of **4-MethylNicotinic acid** are lacking, its structural similarity to nicotinic acid allows for informed inference. Nicotinic acid is known to interact with specific G protein-coupled receptors (GPCRs) and influence downstream pathways.

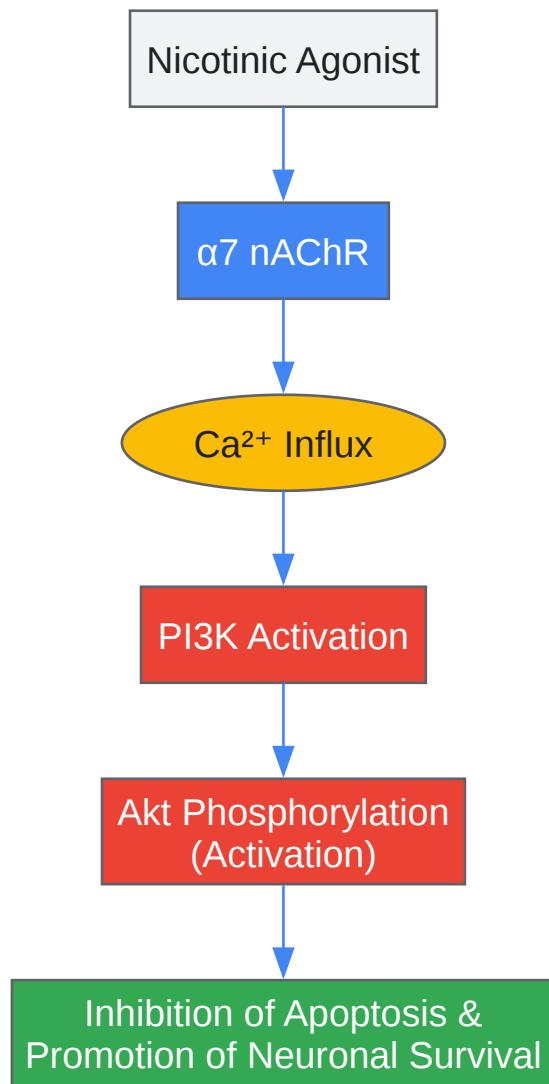
Nicotinic acid is an agonist for the G protein-coupled receptor HM74A (also known as GPR109A).[\[5\]](#) Activation of this receptor, which is coupled to a Gi protein, can lead to the enhancement of arachidonic acid (AA) release. This pathway is strongly implicated in the skin flushing side effect of niacin therapy but also points to a mechanism for influencing lipid metabolism.[\[5\]](#)



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Caption: Inferred HM74A receptor signaling pathway for nicotinic compounds.

Many nicotinic compounds act as agonists at nicotinic acetylcholine receptors (nAChRs). Sustained stimulation of nAChRs, particularly the $\alpha 7$ subtype which is highly permeable to calcium, can trigger intracellular signaling cascades that promote neuronal survival.^[6] A key pathway involved is the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is a major pathway for neuroprotection.^[6]



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Caption: General neuroprotective signaling via the nAChR-PI3K-Akt pathway.

Pharmacokinetics and Toxicology

Pharmacokinetics

There is no specific pharmacokinetic data available in the reviewed literature for **4-Methylnicotinic acid**. However, for the parent compound, nicotinic acid, absorption from the stomach and small intestine is rapid and nearly complete, even at high doses.^[7] Peak plasma concentrations are typically reached within 30 to 60 minutes after an oral dose.^[7] Approximately 88% of a dose is eliminated by the kidneys as either unchanged nicotinic acid or its primary metabolite, nicotinuric acid.^[7] The specific effects of the 4-position methyl group on

absorption, distribution, metabolism, and excretion are unknown and represent a significant gap in the literature.

Toxicology and Safety

4-Methylnicotinic acid is classified as an irritant. The Global Harmonized System (GHS) classifications and precautionary statements are summarized below.

Hazard Class	GHS Code	Statement	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[3][8][9]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[3][8][9]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[3][8][9]

Precautionary Category	GHS Code	Statement	Source(s)
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.	[9]
Prevention	P280	Wear protective gloves/eye protection/face protection.	[9]
Response (Skin)	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[9]
Response (Eyes)	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9]
Storage	P403+P233	Store in a well-ventilated place. Keep container tightly closed.	[3]
Disposal	P501	Dispose of contents/container in accordance with national regulations.	[3]

Conclusion

4-Methylnicotinic acid is a well-characterized compound in terms of its chemical properties and synthesis. Its primary role is established as a valuable building block in the pharmaceutical industry. However, there is a notable absence of research into its specific biological activities,

receptor interactions, and pharmacokinetic profile. While inferences can be drawn from its parent compound, nicotinic acid, dedicated studies are required to elucidate the pharmacological effects of the 4-methyl substitution. Future research should focus on screening **4-MethylNicotinic acid** for activity at known nicotinic acid receptors (e.g., HM74A) and nAChRs, as well as conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies. Such data would be invaluable for assessing its potential as a therapeutic agent in its own right, beyond its current use as a synthetic intermediate.

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